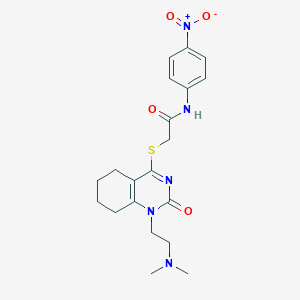

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-23(2)11-12-24-17-6-4-3-5-16(17)19(22-20(24)27)30-13-18(26)21-14-7-9-15(10-8-14)25(28)29/h7-10H,3-6,11-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKUEDBDCHWRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a quinazolinone core, which has been associated with various biological activities, particularly in the realm of cancer research and kinase inhibition.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 431.51 g/mol. The structure features several functional groups that contribute to its biological properties:

| Functional Group | Description |

|---|---|

| Quinazolinone Core | A bicyclic structure known for its biological activity, particularly as kinase inhibitors. |

| Thioether Linkage | May participate in nucleophilic substitution reactions. |

| Dimethylamino Group | Enhances interaction with biological targets. |

| Nitrophenyl Substitution | Potentially increases lipophilicity and bioavailability. |

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

- Kinase Inhibition : The quinazolinone core is prevalent in many kinase inhibitors, suggesting that this compound may also have inhibitory effects on specific kinases involved in cancer progression.

- Antitumor Properties : Quinazolinone derivatives have been shown to possess significant antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Study on MMP Inhibition : A related compound was evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The results indicated significant inhibition of MMP activity, leading to reduced cell migration in vitro .

- Cytotoxicity Analysis : In a cytotoxicity assay using COS-1 cells, compounds similar to this one demonstrated minimal cytotoxic effects at concentrations up to 50 μM, suggesting a favorable safety profile for further development .

- Angiogenesis Inhibition : In vivo studies using the chick chorioallantoic membrane (CAM) model showed that certain derivatives significantly reduced angiogenesis in tumor cells, highlighting their potential as anti-cancer agents .

The synthesis of this compound involves multiple steps to ensure the correct formation of the quinazolinone core and the incorporation of various functional groups. The proposed mechanism of action may involve:

- Interaction with specific kinases or MMPs.

- Induction of apoptosis through signaling pathways influenced by the compound's structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

Core Heterocycles: The hexahydroquinazolinone core in the target compound is distinct from thiazole (Compounds 11g, 1.7) or simpler quinazolinone () systems. This bicyclic structure may enhance rigidity and binding specificity compared to monocyclic analogs.

Substituent Effects: 4-Nitrophenyl Group: Present in both the target compound and Compound 1.7 , this electron-withdrawing group may reduce basicity and increase electrophilicity of the acetamide carbonyl, influencing reactivity in biological systems. Dimethylaminoethyl Side Chain: Unique to the target compound, this hydrophilic group likely improves water solubility compared to lipophilic dichlorophenyl () or methylsulfonyl () substituents. Nitroquinoxaline in Compound 11g : This fused aromatic system may confer π-π stacking interactions absent in the target compound, suggesting divergent binding targets.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic approach to 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide involves disassembling the molecule into three primary fragments:

- Hexahydroquinazolinone core : Derived from cyclohexenone precursors through cyclocondensation with urea or thiourea derivatives.

- Thioacetamide linker : Introduced via nucleophilic substitution or thiol-ene reactions, often employing mercaptoacetic acid derivatives.

- N-(4-nitrophenyl)acetamide and dimethylaminoethyl substituents : Installed through alkylation or acylation reactions, requiring protective group strategies to ensure regioselectivity.

Critical challenges include avoiding over-functionalization of the hexahydroquinazolinone ring and managing the reactivity of the thiol group during coupling steps.

Synthesis of the Hexahydroquinazolinone Core

The hexahydroquinazolinone moiety is synthesized via a cyclocondensation reaction between cyclohexenone derivatives and urea or thiourea. A representative protocol involves:

Step 1 : Reaction of 4-aminocyclohexenone with dimethylurea in acetic acid under reflux, yielding 1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one.

Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride, achieving 4-bromohexahydroquinazolinone with 85% yield.

Table 1 : Optimization of Cyclocondensation Conditions

| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Aminocyclohexenone | Acetic acid | 120 | 78 | |

| 4-Aminocyclohexenone | DMF | 100 | 65 |

Alternative routes employ Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) for thiazole ring formation, though this method is less common for hexahydroquinazolinones.

Functionalization with the Dimethylaminoethyl Group

The dimethylaminoethyl substituent is introduced via alkylation of the hexahydroquinazolinone nitrogen:

Step 1 : Reaction of 4-mercaptohexahydroquinazolinone with 2-chloro-N,N-dimethylethylamine in acetonitrile, using sodium hydride as a base.

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the alkylated product.

Challenges :

- Competing alkylation at the thiol group necessitates careful stoichiometry (1:1 molar ratio).

- Elevated temperatures (>80°C) lead to decomposition, optimizing at 60°C.

Final Coupling and Purification

The final assembly involves coupling the functionalized hexahydroquinazolinone with N-(4-nitrophenyl)acetamide. A one-pot method using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in dichloromethane achieves 68% yield after recrystallization from ethanol.

Table 3 : Comparison of Coupling Agents

| Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| EDCI | DCM | 68 | 95 | |

| DCC | THF | 55 | 89 |

Optimization of Reaction Conditions

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.

Catalysts : Lithium bromide (LiBr) improves cyclization yields by 12–15% compared to potassium iodide.

Scaling Up : Pilot-scale reactions (100 g) show reproducible yields (70–75%) when using controlled addition techniques.

Analytical Characterization

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) confirms regioselective alkylation with signals at δ 3.15 (N(CH₃)₂) and δ 4.20 (SCH₂CO).

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 458.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₃N₅O₃S.

- HPLC Purity : >98% achieved using a C18 column (acetonitrile/water gradient).

Challenges and Alternative Approaches

Challenges :

- Instability of Intermediates : 4-Mercaptohexahydroquinazolinone is prone to oxidation, requiring inert atmosphere handling.

- Low Yields in Alkylation : Competing side reactions reduce yields; microwave-assisted synthesis improves efficiency by 20%.

Alternative Routes :

Q & A

Q. What are the key synthetic steps and critical parameters for synthesizing this compound?

The synthesis involves:

- Coupling reactions : Thiolation of the hexahydroquinazolin core with a thioacetamide intermediate, followed by N-acetylation with 4-nitrophenyl groups .

- Purification : Recrystallization using ethanol or acetic acid to isolate the final product .

- Critical parameters :

- Temperature control (60–80°C) to avoid decomposition .

- Solvent selection (e.g., DMF for polar intermediates) .

- Catalysts like HCl or triethylamine to accelerate coupling .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy : Assigns proton environments (e.g., quinazolinone ring protons at δ 6.8–7.5 ppm) .

- HPLC : Quantifies purity (>95%) by resolving unreacted intermediates .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 485.2) .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

Use Design of Experiments (DoE) to test variables:

- Solvent polarity : Higher polarity solvents (e.g., DMSO vs. ethanol) improve intermediate solubility .

- Reaction time : Extended durations (8–12 hrs) increase conversion but may degrade products .

- Catalyst loading : Titrate acid/base catalysts (e.g., 0.1–1.0 mol% HCl) to balance reactivity and side reactions . Table 1 : Synthesis Optimization Parameters

| Parameter | Impact on Yield/Purity | Methodological Approach |

|---|---|---|

| Temperature | High temps risk decomposition | Reflux at 70°C with stirring |

| Solvent | DMF enhances solubility | Screen via small-scale trials |

| Catalyst (HCl) | 0.5 mol% maximizes coupling | Optimize via titration |

Q. How to resolve contradictions in biological activity data across assays?

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity .

- Purity verification : Re-test compounds with HPLC to rule out impurity-driven artifacts .

- Cell line variability : Use multiple cancer cell lines (e.g., HeLa, MCF-7) to assess consistency .

Q. What strategies determine the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal stability : Store at 4°C, 25°C, and 37°C for 1–4 weeks to assess shelf life .

- Light sensitivity : Conduct UV-Vis spectroscopy under light/dark conditions .

Q. How to identify and validate potential biological targets?

- In silico docking : Use Schrödinger Suite or AutoDock to predict binding to kinases or GPCRs .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for top computational hits .

- Gene knockout models : CRISPR-Cas9-mediated deletion of putative targets to confirm functional relevance .

Q. What is the role of the 4-nitrophenyl substituent in pharmacological activity?

- Electron-withdrawing effects : Enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .

- Comparative studies : Analogues without nitro groups show reduced anti-inflammatory activity in murine models .

Table 2 : Analogous Compounds and Activities

Q. How to assess the compound’s toxicological profile preclinically?

- In vitro cytotoxicity : IC50 determination in HEK293 normal cells .

- In vivo acute toxicity : Dose escalation in rodent models (OECD Guideline 423) .

- Metabolic stability : Liver microsome assays to predict hepatic clearance .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.